An In-depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde (CAS 7560-64-7)
An In-depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde (CAS 7560-64-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohex-3-enecarbaldehyde, with the CAS number 7560-64-7, is an alicyclic aldehyde that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a cyclohexene ring functionalized with both a methyl group and a reactive aldehyde group, makes it a versatile building block for the synthesis of more complex molecules, including bicyclic systems.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity. While its direct biological applications are not extensively documented, its stereoisomeric nature suggests potential for differential biological activities, a key consideration in drug development.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Methylcyclohex-3-enecarbaldehyde is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O | [1][2][3][4] |
| Molecular Weight | 124.18 g/mol | [1][2][5] |
| Boiling Point | 176.1 °C at 760 mmHg | [1][3][4] |
| Density | 0.998 g/cm³ | [1][4] |
| Flash Point | 55.3 °C (132.00 °F) TCC | [3][4] |
| Vapor Pressure | 1.1 mmHg at 25 °C | [3][4] |
| Water Solubility | 804.8 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 2.180 (estimated) | [2][3] |
Table 2: Spectroscopic and Analytical Data
| Property | Value | Source(s) |
| ¹³C NMR Spectroscopy | Data available | [5] |
| GC-MS | Kovats Retention Index: 1024 (semi-standard non-polar) | [5] |
| IR Spectroscopy | Data available | [5] |
| Raman Spectroscopy | Data available | [5] |
Synthesis and Reactivity
4-Methylcyclohex-3-enecarbaldehyde is primarily synthesized via a Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.[1]
Experimental Protocol: Diels-Alder Synthesis
This protocol outlines the synthesis of 4-Methylcyclohex-3-enecarbaldehyde from isoprene and acrolein.
Materials:
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Isoprene
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Acrolein
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Reaction vessel suitable for heating under pressure
Procedure:
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In a suitable reaction vessel, combine equimolar amounts of isoprene and acrolein.
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The reaction is typically carried out at an elevated temperature.
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The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
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Upon completion, the crude product is purified by distillation to yield 4-Methylcyclohex-3-enecarbaldehyde.
Note: This reaction produces a racemic mixture of (R)- and (S)-4-methylcyclohex-3-enecarbaldehyde due to the creation of a stereocenter at the carbon bearing the aldehyde group.[1]
Chemical Reactivity
The reactivity of 4-Methylcyclohex-3-enecarbaldehyde is characterized by its two primary functional groups: the aldehyde and the alkene.[1]
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Aldehyde Group: The aldehyde functionality is susceptible to a variety of transformations. It can be oxidized to the corresponding carboxylic acid, (4-methylcyclohex-3-enyl)carboxylic acid, or reduced to the primary alcohol, (4-methylcyclohex-3-enyl)methanol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] It can also undergo nucleophilic addition reactions.[1]
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Alkene Group: The carbon-carbon double bond in the cyclohexene ring can participate in reactions such as catalytic hydrogenation to yield 4-methylcyclohexanecarbaldehyde, as well as halogenation, epoxidation, and ozonolysis.[1]
Stereoisomerism
The presence of a stereocenter at the C1 position (the carbon attached to the aldehyde group) means that 4-Methylcyclohex-3-enecarbaldehyde exists as a pair of enantiomers: (R)-4-methylcyclohex-3-enecarbaldehyde and (S)-4-methylcyclohex-3-enecarbaldehyde.[1] These enantiomers are non-superimposable mirror images and may exhibit different biological activities, a critical consideration in the design and development of chiral drugs.[1] The standard Diels-Alder synthesis produces a racemic mixture of these two forms.[1]
Applications in Research and Development
4-Methylcyclohex-3-enecarbaldehyde is a key starting material for the synthesis of a variety of more complex organic molecules. Its bifunctional nature allows for selective transformations, making it a versatile tool in a synthetic chemist's arsenal. It serves as a precursor for compounds such as dodecarboxylic acids and provides a structural framework for building bicyclic systems.[1] While direct applications in drug development are not widely reported, its role as a synthetic intermediate allows for the creation of novel molecular scaffolds for biological screening.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis of 4-Methylcyclohex-3-enecarbaldehyde via the Diels-Alder reaction.
Caption: Diels-Alder synthesis of 4-Methylcyclohex-3-enecarbaldehyde.
Conclusion
4-Methylcyclohex-3-enecarbaldehyde (CAS 7560-64-7) is a fundamentally important building block in organic synthesis. Its well-defined chemical properties and reactivity, particularly the Diels-Alder route to its formation, make it a valuable resource for chemists. While its biological profile remains largely unexplored, the presence of chirality suggests that its enantiomeric forms could be of interest in future drug discovery and development programs. This guide provides a solid foundation of its chemical characteristics to support its application in research and synthetic endeavors.
References
- 1. 4-Methylcyclohex-3-enecarbaldehyde|CAS 7560-64-7 [benchchem.com]
- 2. 4-methylcyclohex-3-enecarbaldehyde CAS#: 7560-64-7 [m.chemicalbook.com]
- 3. 4-methyl-3-cyclohexene-1-carboxaldehyde [flavscents.com]
- 4. 3-Cyclohexene-1-carboxaldehyde, 4-methyl-|lookchem [lookchem.com]
- 5. 3-Cyclohexene-1-carboxaldehyde, 4-methyl- | C8H12O | CID 111012 - PubChem [pubchem.ncbi.nlm.nih.gov]
